molecular formula C9H11NO2 B7903537 4-(Aminomethyl)-3-methylbenzoic acid

4-(Aminomethyl)-3-methylbenzoic acid

Cat. No.: B7903537
M. Wt: 165.19 g/mol
InChI Key: VGZUHCPDFVCBCB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methylbenzoic acid is an organic compound with a benzene ring substituted with an amino group and a carboxyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-methylbenzoic acid can be achieved through several methodsAnother method includes the Hoffman degradation of the monoamide derived from terephthalic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of basic reagents to convert esters into acids. This process is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which have significant applications in pharmaceuticals and other industries .

Scientific Research Applications

4-(Aminomethyl)-3-methylbenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. As an antifibrinolytic agent, it inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action is crucial in controlling bleeding disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various specialized applications, particularly in the synthesis of complex organic molecules and as an antifibrinolytic agent .

Properties

IUPAC Name

4-(aminomethyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZUHCPDFVCBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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